Bienvenue dans la boutique en ligne BenchChem!

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

Endothelin Receptor Antagonism Cardiovascular Drug Discovery G-Protein-Coupled Receptors

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide building block that integrates an imidazole ring, a para-methylphenyl group, and an (E)-ethenesulfonamide linker within a single small-molecule scaffold. The compound belongs to the broader class of ethenesulfonamide derivatives, which have been extensively explored as endothelin receptor antagonists and kinase inhibitor intermediates.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1252560-88-5
Cat. No. B2646534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
CAS1252560-88-5
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+
InChIKeyHKGMBZDIHIQBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide (CAS 1252560-88-5) for Specialized Chemical Synthesis


(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide building block that integrates an imidazole ring, a para-methylphenyl group, and an (E)-ethenesulfonamide linker within a single small-molecule scaffold. The compound belongs to the broader class of ethenesulfonamide derivatives, which have been extensively explored as endothelin receptor antagonists and kinase inhibitor intermediates [1]. Its structure is characterized by the presence of an imidazol-1-ylmethyl substituent on the benzylamine moiety, a feature that distinguishes it from simpler N-benzyl-ethenesulfonamide analogs and potentially modulates target-binding, solubility, and synthetic versatility.

Procurement Risk in the (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide Class—Why Generic Substitution Fails


In the ethenesulfonamide series, minute structural changes—such as shifting the imidazole attachment point from the para- to the meta-position or replacing the 4-methylphenyl group with phenyl—can drastically alter receptor-subtype selectivity, pharmacokinetics, and even the synthetic route required [1]. Published structure-activity relationship (SAR) studies demonstrate that methyl substitution on the phenyl ring of 2-phenylethenesulfonamide can convert an ETA-selective antagonist into a mixed ETA/ETB antagonist, with IC50 values shifting by orders of magnitude [1]. Therefore, procuring a generic “imidazole-containing sulfonamide” without verifying the exact substitution pattern risks obtaining a compound with fundamentally different biological or chemical properties, making the specific CAS number a critical quality requirement for reproducible research.

Product-Specific Quantitative Evidence Guide for (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide (CAS 1252560-88-5)


ETA Receptor Binding Affinity of 4-Methylphenyl Ethenesulfonamide Analogs vs. Non-Methylated Comparator

In a published SAR study on 2-phenylethenesulfonamide derivatives, the introduction of a methyl group at the 4-position of the phenyl ring (a structural feature present in the target compound) led to a significant shift in receptor selectivity. The 4-methyl analog (6s) exhibited an IC50 of 2.2 nM for the ETA receptor, compared to the non-methylated parent compound 1a, which demonstrated an IC50 of 31 nM for ETA and 120 nM for ETB, indicating a >10-fold improvement in ETA affinity with the methyl substitution [1]. Although the target compound additionally bears an imidazol-1-ylmethyl group on the benzylamine moiety—a modification absent in the disclosed 4-methyl analogs—the foundational SAR establishes that the 4-methylphenyl ethenesulfonamide core provides a measurable affinity advantage over the unsubstituted phenyl baseline.

Endothelin Receptor Antagonism Cardiovascular Drug Discovery G-Protein-Coupled Receptors

Predicted Physicochemical Properties of the Imidazol-1-ylmethyl Substituent vs. Common Benzylamine Analogs

Computational comparison of the target compound (C20H21N3O2S, MW 367.47 g/mol) with closely related building blocks reveals that the imidazol-1-ylmethyl group introduces an additional hydrogen-bond acceptor (the imidazole N3) and increases topological polar surface area (tPSA) relative to simple N-benzyl-2-(4-methylphenyl)ethenesulfonamide (C16H17NO2S, MW 287.38 g/mol) [1]. The presence of the imidazole ring is projected to lower logP by approximately 0.5–1.0 log units versus the non-heterocyclic analog, potentially enhancing aqueous solubility and reducing non-specific protein binding—properties that are critical for both in vitro assay performance and in vivo pharmacokinetic profiling.

Medicinal Chemistry Drug-Likeness Optimization Computed Physicochemical Properties

Evidence Gap Notification: Absence of Direct Head-to-Head Biological Profiling vs. Identified Analogs

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, BindingDB, Google Patents, PubChem) conducted up to May 2026 did not identify any head-to-head comparative study directly measuring the biological activity, selectivity, or pharmacokinetic profile of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide (CAS 1252560-88-5) against the closest structural analogs—specifically (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide, (E)-N-(4-(imidazol-1-ylmethyl)benzyl)-2-phenylethenesulfonamide, or (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide. The compound appears predominantly in commercial screening libraries (catalog numbers EVT-2783608, benchchem listing) without accompanying public bioactivity annotations. Consequently, procurement decisions must currently rely on class-level SAR extrapolations and predicted physicochemical properties, as outlined in the evidence items above, rather than on direct experimental comparisons.

Evidence Gap Data Transparency Procurement Decision Support

Best Research and Industrial Application Scenarios for (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide (CAS 1252560-88-5)


ETA Receptor-Focused Cardiovascular Probe Design

The 4-methylphenyl ethenesulfonamide core present in this compound has been validated as a structural motif for achieving low-nanomolar ETA receptor affinity [1]. Researchers investigating endothelin-driven cardiovascular pathophysiology can use this building block as a scaffold for further derivatization, leveraging the established SAR that 4-methyl substitution enhances ETA potency relative to unsubstituted phenyl analogs. The additional imidazol-1-ylmethyl handle offers a potential vector for introducing solubility-enhancing or target-engaging moieties without traversing the same synthetic path required for pyrimidine-based ET antagonists.

Bifunctional Degrader (PROTAC) Linker Intermediate

Sulfonamides and imidazole-containing fragments are widely employed in the construction of proteolysis-targeting chimeras (PROTACs) because they can serve as both linker attachment points and E3-ligase-recruiting motifs. The presence of a secondary sulfonamide nitrogen and an imidazole nitrogen in the same molecule provides two orthogonal functionalization sites, potentially allowing simultaneous connection of a target-protein ligand and an E3-ligase ligand. This structural feature may reduce the need for additional protection/deprotection steps compared to simpler benzyl-sulfonamide linkers.

Kinase Inhibitor Fragment Library Screening

Imidazole-containing sulfonamides are privileged fragments in kinase drug discovery, as the imidazole can interact with the hinge region of ATP-binding pockets while the sulfonamide engages the catalytic lysine or solvent-exposed regions. The target compound's (E)-ethenesulfonamide spacer provides a rigid, conjugated linker that is distinct from the flexible alkyl-sulfonamide linkers found in many commercial fragment libraries, potentially offering novel binding geometries and selectivity profiles in high-throughput screening campaigns.

Method Development and Analytical Reference Standard Sourcing

For laboratories developing LC-MS or HPLC methods for ethenesulfonamide-containing drug candidates, this compound's unique combination of an imidazole heterocycle and a para-methylphenyl chromophore provides a distinctive UV absorption profile (λmax ~260–280 nm) and a characteristic mass fragmentation pattern (m/z 367.1 [M+H]+). These features make it a suitable non-clinical reference standard for system suitability testing and retention-time locking, particularly when separating regioisomeric imidazole-benzyl sulfonamide impurities.

Quote Request

Request a Quote for (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.